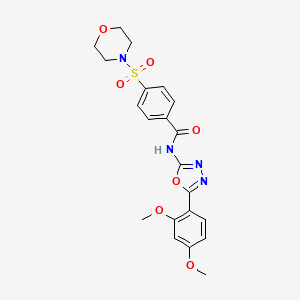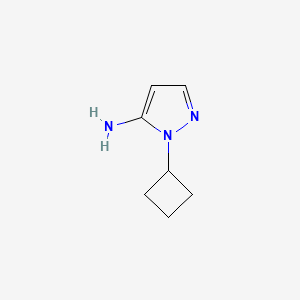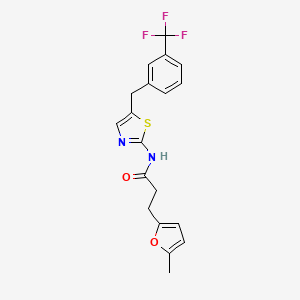
N-(1-Methylsulfonylpiperidin-4-yl)-4-(prop-2-enoylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methylsulfonylpiperidin-4-yl)-4-(prop-2-enoylamino)benzamide, commonly known as MP-10, is a small molecule inhibitor that has shown promising results in scientific research applications. It is a synthetic compound that was first synthesized in 2007 and has since been studied extensively due to its potential as a therapeutic agent. The purpose of
作用機序
The mechanism of action of MP-10 involves the inhibition of a protein known as heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and survival. By inhibiting HSP90, MP-10 disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
MP-10 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, MP-10 has been shown to inhibit the growth of blood vessels, which could make it useful in the treatment of diseases such as macular degeneration. Additionally, MP-10 has been shown to have an effect on the immune system, which could make it useful in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the advantages of MP-10 as a research tool is its specificity for HSP90. This allows researchers to study the function of HSP90 and its associated proteins in a controlled manner. However, one limitation of MP-10 is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
将来の方向性
There are a number of potential future directions for research on MP-10. One area of interest is the development of more potent analogs of MP-10 that could be used in cancer treatment. Additionally, researchers are interested in studying the effects of MP-10 on other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in studying the effects of MP-10 on the immune system, particularly in the context of cancer immunotherapy.
合成法
The synthesis of MP-10 involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with N-methylpiperazine to form 4-chloro-3-nitrobenzoyl-N-methylpiperazine. This intermediate is then reacted with sodium methoxide to form N-methyl-4-(methoxycarbonyl)piperazin-1-yl)-3-nitrobenzamide. The final step involves the reaction of this intermediate with prop-2-enoyl chloride and sodium hydride to produce MP-10.
科学的研究の応用
MP-10 has been studied extensively for its potential as a therapeutic agent in a variety of scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, MP-10 has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(1-methylsulfonylpiperidin-4-yl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-15(20)17-13-6-4-12(5-7-13)16(21)18-14-8-10-19(11-9-14)24(2,22)23/h3-7,14H,1,8-11H2,2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPIVFPPFXFMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methylsulfonylpiperidin-4-yl)-4-(prop-2-enoylamino)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{6-[(4-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2825758.png)

![2-Cyclopropyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2825761.png)
![2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol](/img/structure/B2825762.png)
![N-[2-(1-Benzylimidazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2825763.png)

![2-(1-methyl-1H-indol-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2825768.png)
![2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide](/img/structure/B2825770.png)
![3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B2825771.png)


![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2825776.png)
